molecular formula C25H24BrN3O B3504530 N-2-adamantyl-6-bromo-2-(3-pyridinyl)-4-quinolinecarboxamide

N-2-adamantyl-6-bromo-2-(3-pyridinyl)-4-quinolinecarboxamide

Cat. No. B3504530
M. Wt: 462.4 g/mol
InChI Key: NZKHBDJAMXTDFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-2-adamantyl-6-bromo-2-(3-pyridinyl)-4-quinolinecarboxamide, also known as ABAQ, is a synthetic compound that belongs to the class of quinolinecarboxamides. It has been extensively studied for its potential therapeutic applications in various diseases due to its unique chemical structure and mechanism of action.

Mechanism of Action

The mechanism of action of N-2-adamantyl-6-bromo-2-(3-pyridinyl)-4-quinolinecarboxamide involves the inhibition of topoisomerase II, an enzyme that plays a crucial role in DNA replication and repair. By inhibiting this enzyme, N-2-adamantyl-6-bromo-2-(3-pyridinyl)-4-quinolinecarboxamide induces DNA damage and cell death in cancer cells.
Biochemical and Physiological Effects:
N-2-adamantyl-6-bromo-2-(3-pyridinyl)-4-quinolinecarboxamide has been found to exhibit several biochemical and physiological effects such as induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis. It has also been shown to modulate various signaling pathways such as the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-2-adamantyl-6-bromo-2-(3-pyridinyl)-4-quinolinecarboxamide is its potent anticancer activity against various cancer cell lines. It also exhibits good pharmacokinetic properties such as good oral bioavailability and low toxicity. However, one of the limitations of N-2-adamantyl-6-bromo-2-(3-pyridinyl)-4-quinolinecarboxamide is its poor solubility in aqueous solutions, which can limit its use in certain experiments.

Future Directions

There are several future directions for the research on N-2-adamantyl-6-bromo-2-(3-pyridinyl)-4-quinolinecarboxamide. One of the potential areas of research is the development of novel formulations of N-2-adamantyl-6-bromo-2-(3-pyridinyl)-4-quinolinecarboxamide that can improve its solubility and bioavailability. Another area of research is the investigation of the potential therapeutic applications of N-2-adamantyl-6-bromo-2-(3-pyridinyl)-4-quinolinecarboxamide in other diseases such as inflammation and neurodegenerative disorders. Additionally, the development of N-2-adamantyl-6-bromo-2-(3-pyridinyl)-4-quinolinecarboxamide analogs with improved potency and selectivity can also be a potential area of research.

Scientific Research Applications

N-2-adamantyl-6-bromo-2-(3-pyridinyl)-4-quinolinecarboxamide has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been found to exhibit potent anticancer activity against various cancer cell lines such as breast, lung, colon, and prostate cancer cells.

properties

IUPAC Name

N-(2-adamantyl)-6-bromo-2-pyridin-3-ylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24BrN3O/c26-19-3-4-22-20(11-19)21(12-23(28-22)16-2-1-5-27-13-16)25(30)29-24-17-7-14-6-15(9-17)10-18(24)8-14/h1-5,11-15,17-18,24H,6-10H2,(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZKHBDJAMXTDFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)C3NC(=O)C4=CC(=NC5=C4C=C(C=C5)Br)C6=CN=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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